6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine

Catalog No.
S683184
CAS No.
79440-34-9
M.F
C9H9BrO2
M. Wt
229.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine

CAS Number

79440-34-9

Product Name

6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine

IUPAC Name

6-(bromomethyl)-2,3-dihydro-1,4-benzodioxine

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C9H9BrO2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4,6H2

InChI Key

DQYOHFCVPNOXQQ-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)CBr

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CBr

Organic Synthesis:

The presence of a reactive bromomethyl group suggests that 6-BM-DBDO could be a useful building block for the synthesis of more complex organic molecules. This is particularly interesting because the dihydrobenzodioxine ring system is found in various biologically active compounds []. Researchers could potentially utilize 6-BM-DBDO as a precursor for the synthesis of novel drug candidates or other functional molecules.

Medicinal Chemistry:

The dihydrobenzodioxine scaffold has been explored in the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders [, ]. Given this information, 6-BM-DBDO could be investigated for its potential biological activity or as a starting point for the design of new therapeutic agents. However, it is crucial to note that no published research currently exists on the specific bioactivity of 6-BM-DBDO.

6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound characterized by its unique structure, which includes a bromomethyl group attached to a dihydrobenzo[b][1,4]dioxine framework. Its molecular formula is C9H9BrO2, and it has a molecular weight of 229.07 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of the bromomethyl group, which can participate in various chemical transformations .

The chemical reactivity of 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine primarily involves nucleophilic substitution reactions due to the presence of the bromomethyl group. It can react with nucleophiles such as amines or alcohols, leading to the formation of various derivatives. Additionally, it can undergo electrophilic aromatic substitution reactions on the aromatic ring under appropriate conditions .

Research indicates that compounds related to 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine may exhibit biological activities such as inhibition of certain enzymes involved in cancer progression. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxine have been studied for their potential as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair mechanisms . The biological activity of this compound and its analogs suggests potential therapeutic applications in oncology and other fields.

The synthesis of 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves several steps:

  • Starting Materials: The synthesis often begins with 4-methylcatechol and reagents like 1,2-dibromoethane.
  • Reaction Conditions: The reaction conditions may vary but generally involve heating and the use of solvents that facilitate the formation of the dioxine structure.
  • Purification: After the reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product .

6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine serves as a valuable building block in organic synthesis. Its bromomethyl group allows for further functionalization, making it useful in creating more complex organic molecules. Additionally, its derivatives are being explored for pharmaceutical applications due to their potential biological activity .

Several compounds share structural similarities with 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
4-(Bromomethyl)-1,2-dimethoxybenzene21852-32-40.95Contains methoxy groups which enhance solubility
1-(Bromomethyl)-3-phenoxybenzene51632-16-70.93Features a phenoxy substituent that may influence reactivity
1-(Benzyloxy)-3-(bromomethyl)benzene1700-31-80.89Incorporates a benzyloxy group providing additional reactivity
5-(Bromomethyl)-1,2,3-trimethoxybenzene21852-50-60.87Contains multiple methoxy groups enhancing electronic properties
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol39270-39-80.77A hydroxymethyl derivative that may exhibit different biological properties

The uniqueness of 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine lies in its specific bromomethyl substitution on the dioxine framework, which provides distinct reactivity patterns compared to these similar compounds.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine

Dates

Modify: 2023-08-15

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